![molecular formula C12H10ClNOS B1272453 {2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol CAS No. 51723-83-2](/img/structure/B1272453.png)

{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

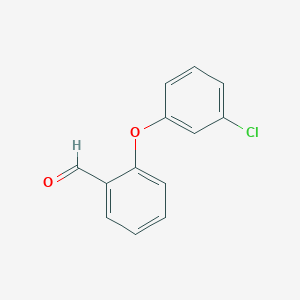

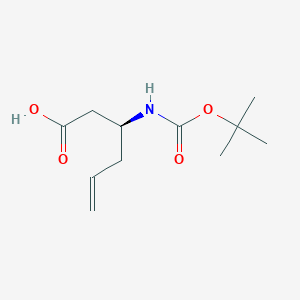

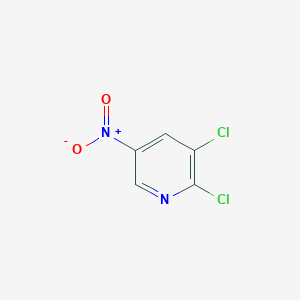

“{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol” is a chemical compound with the empirical formula C12H10ClNOS . It is a solid substance . The CAS number for this compound is 51723-83-2 .

Molecular Structure Analysis

The molecular weight of “{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol” is 251.73 . The SMILES string representation of the molecule is ClC1=CC=C (C=C1)SC (N=CC=C2)=C2CO .Physical And Chemical Properties Analysis

“{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol” is a solid substance . The molecular weight of this compound is 251.73 . The SMILES string representation of the molecule is ClC1=CC=C (C=C1)SC (N=CC=C2)=C2CO .Applications De Recherche Scientifique

Biocatalytic Synthesis

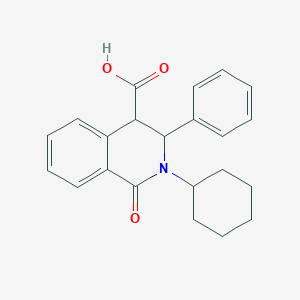

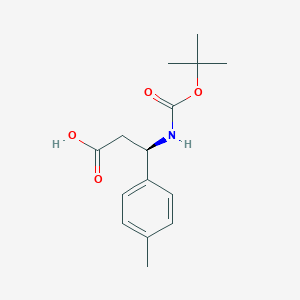

Chen et al. (2021) demonstrated the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA) using a green and efficient method. Utilizing recombinant Escherichia coli as a whole-cell catalyst, they achieved a yield of 99.6% with high enantiomeric excess in a liquid-liquid biphasic microreaction system, significantly reducing synthesis time compared to traditional methods (Chen et al., 2021).

Production as a Chiral Intermediate

Ni et al. (2012) focused on the production of (S)-CPMA as a chiral intermediate of the anti-allergic drug Betahistine. They isolated carbonyl reductase-producing microorganisms from soil samples, achieving 81.5% enantiomeric excess and 87.8% yield, which was further improved in an aqueous two-phase system (Ni et al., 2012).

Synthesis of Thienopyridines

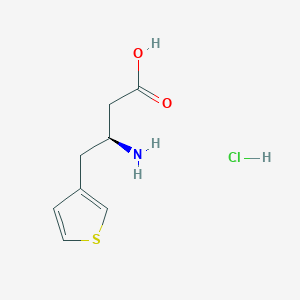

Kobayashi et al. (2013) developed a three-step procedure for synthesizing 3-aryl-2-sulfanylthienopyridines from aryl(halopyridinyl)methanones. This method involves the replacement of the halo with a (sulfanylmethyl)sulfanyl group and subsequent treatments leading to the desired thienopyridines (Kobayashi et al., 2013).

Novel Ruthenium Catalysts

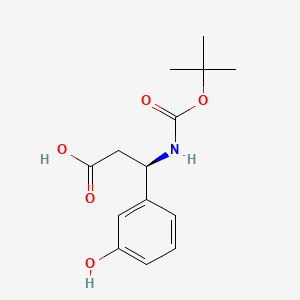

Tole et al. (2017) synthesized novel ruthenium catalysts using pyridinyl alcohols, including derivatives of {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methanol. These catalysts showed high performance in alkene metathesis reactions, particularly at high temperatures (Tole et al., 2017).

Anti-Tubercular Evaluation

Manikannan et al. (2010) synthesized a set of substituted pyridine derivatives, including one with a structure similar to {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methanol, showing significant inhibition of Mycobacterium tuberculosis, more potent than some existing drugs (Manikannan et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNOS/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-7,15H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHJCKVEPXJJQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377143 |

Source

|

| Record name | {2-[(4-Chlorophenyl)sulfanyl]pyridin-3-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol | |

CAS RN |

51723-83-2 |

Source

|

| Record name | {2-[(4-Chlorophenyl)sulfanyl]pyridin-3-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1272392.png)

![2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde](/img/structure/B1272400.png)